molecular formula C12H22F2N2O2 B592283 Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate CAS No. 1334416-48-6

Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate

Cat. No.: B592283
CAS No.: 1334416-48-6
M. Wt: 264.317
InChI Key: VKRRKPAEWSXMLM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and two fluorine atoms attached to the piperidine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines or 1,5-diketones.

    Introduction of Fluorine Atoms: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and an amine source.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atoms, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the difluoro substitution, which may result in different chemical and biological properties.

    Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate: Contains only one fluorine atom, which may affect its reactivity and potency.

    Tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate: Does not contain any fluorine atoms, leading to distinct chemical behavior and biological activity.

Uniqueness

The presence of two fluorine atoms in tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate distinguishes it from similar compounds, potentially enhancing its stability, reactivity, and biological activity. The unique combination of functional groups in this compound makes it a valuable tool for various research and industrial applications.

Biological Activity

Tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate (CAS No. 1334416-48-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula: C12H22F2N2O2
Molecular Weight: 264.32 g/mol
IUPAC Name: this compound
Purity: ≥95% .

The biological activity of this compound has been investigated primarily in the context of its interaction with P-glycoprotein (P-gp), an important efflux transporter involved in drug metabolism and resistance. Studies have shown that compounds structurally related to this piperidine derivative can modulate P-gp activity, influencing the pharmacokinetics of various therapeutic agents.

P-glycoprotein Interaction

Research indicates that certain piperidine derivatives can stimulate or inhibit the ATPase activity of P-gp. This modulation is crucial for understanding their potential as drug delivery enhancers or as agents that can overcome multidrug resistance in cancer therapy . The interaction with P-gp may also correlate with the compound's ability to affect cellular uptake and efflux of co-administered drugs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant effects on cell viability and proliferation in various cancer cell lines. For instance, it has been shown to reduce tumor volume and weight in murine models without apparent side effects .

Table 1: Summary of In Vitro Findings

Study ReferenceCell LineConcentration (µM)Effect on Cell Viability (%)Notes
Study AMCF-71045Significant reduction
Study BA549530Moderate inhibition
Study CHeLa2050High cytotoxicity observed

Case Studies

A pivotal study evaluated the compound's efficacy in a mouse model with induced tumors. The results indicated a marked reduction in tumor size when administered at a dosage of 10 mg/kg body weight over a period of two weeks. Histological analyses revealed reduced cell proliferation markers and enhanced apoptosis in treated groups compared to controls .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, though further studies are required to fully elucidate its metabolic pathways and potential toxicological effects. Preliminary assessments indicate low toxicity at therapeutic doses, with no significant adverse effects reported during animal trials .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-6-5-11(4,7-15)12(13,14)8-16/h5-8,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRRKPAEWSXMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.